molecular formula C13H15ClF2N2O B5694481 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine

Cat. No. B5694481
M. Wt: 288.72 g/mol
InChI Key: PEVLOKQSPPPFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine, also known as CDP-323, is a small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4). This molecule has gained attention in scientific research due to its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine acts by inhibiting the activity of IRAK4, a protein kinase that is involved in the signaling pathway of the Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By blocking the activity of IRAK4, this compound prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-inflammatory effect in various preclinical models of inflammatory and autoimmune diseases. It has been demonstrated to reduce the severity of disease symptoms, such as joint inflammation and tissue damage, in animal models of rheumatoid arthritis and lupus. Furthermore, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine is its specificity for IRAK4, which makes it a promising candidate for the development of targeted therapies for inflammatory and autoimmune diseases. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in clinical settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.

Future Directions

There are several potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine. One area of interest is the development of more potent and selective IRAK4 inhibitors, which may have greater therapeutic potential. Another direction is the investigation of the role of this compound in other inflammatory and autoimmune diseases, such as psoriasis and inflammatory bowel disease. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical settings.

Synthesis Methods

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine involves a multi-step process, starting with the reaction of 2-chloro-4,5-difluorobenzoic acid with ethyl piperazine in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound with high purity.

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c1-2-17-3-5-18(6-4-17)13(19)9-7-11(15)12(16)8-10(9)14/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLOKQSPPPFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.